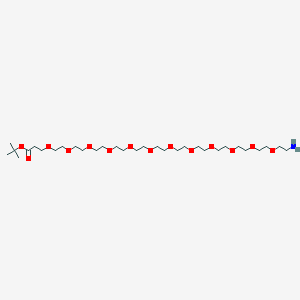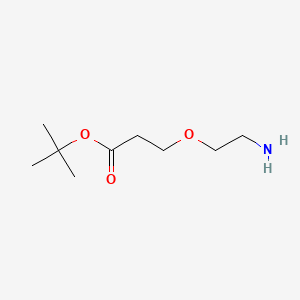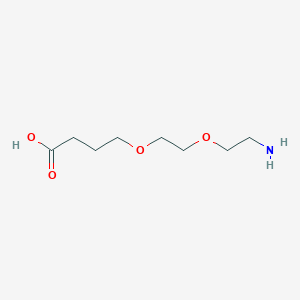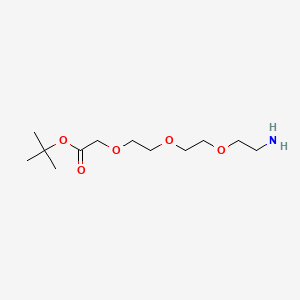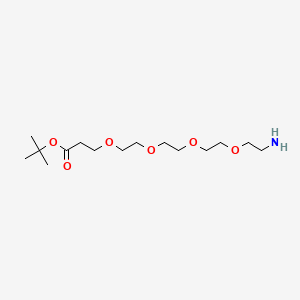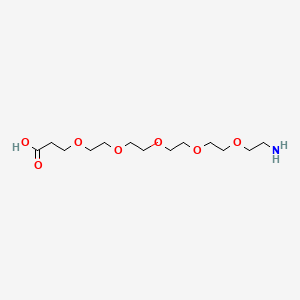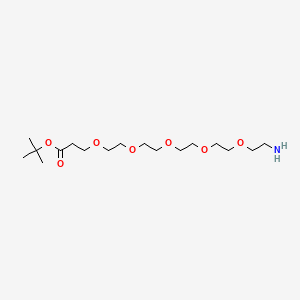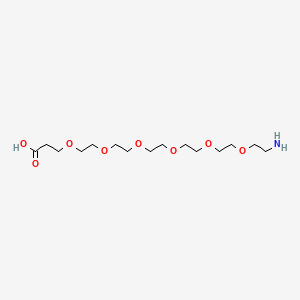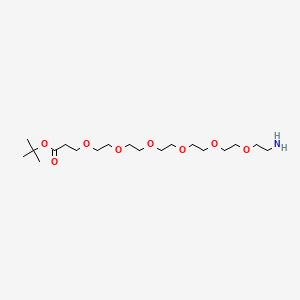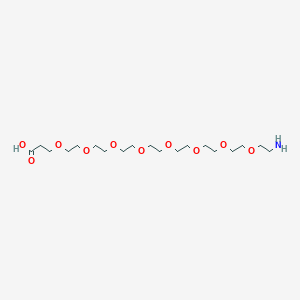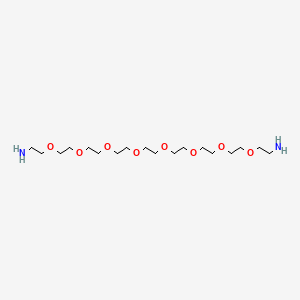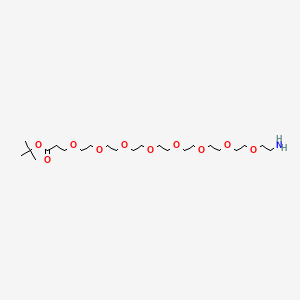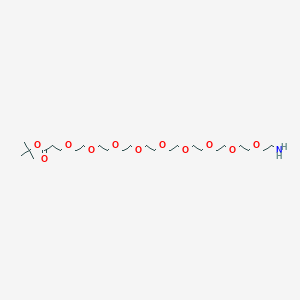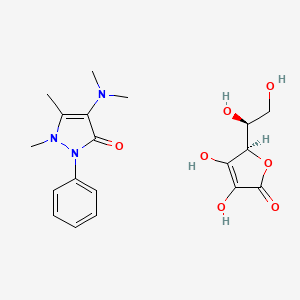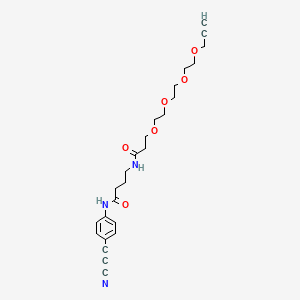
APN-C3-PEG4-alkyne
Descripción general
Descripción
APN-C3-PEG4-alkyne is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
APN-C3-PEG4-alkyne is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group . The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .Molecular Structure Analysis
The molecular weight of APN-C3-PEG4-alkyne is 469.53 . Its chemical formula is C25H31N3O6 . The SMILES representation is C#CCOCCOCCOCCOCCC(NCCCC(NC1=CC=C(C=C1)C#CC#N)=O)=O .Chemical Reactions Analysis
APN-C3-PEG4-alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of APN-C3-PEG4-alkyne is 469.53 . Its chemical formula is C25H31N3O6 . The SMILES representation is C#CCOCCOCCOCCOCCC(NCCCC(NC1=CC=C(C=C1)C#CC#N)=O)=O .Aplicaciones Científicas De Investigación
Emission Properties of Polymers
- Fluorescence Tuning in Polymers : A study by Yang, Mori, and Hashidzume (2019) described the use of poly(ethylene glycol) (PEG) and poly(1,4-(1-H-1,2,3-triazolylene)methylene) for fluorescence tuning. These polymers show fluorescence response to metal ions like Cu2+, which can be tuned from ultraviolet to green fluorescence by changing the excitation wavelength (Yang, Mori, & Hashidzume, 2019).
Biodegradable Amphiphilic Conetworks
- Drug Release and Biocompatibility : Yuan et al. (2013) created amphiphilic conetworks (APCNs) using a copper-catalyzed 1,3-dipolar azide–alkyne cycloaddition. These APCNs exhibited unique properties like ordered nanophase separation and variable swelling capacity, making them excellent carriers for controlled drug release and showing excellent biocompatibility (Yuan et al., 2013).
Immobilization of Biomolecules
- Carbohydrate and Protein Immobilization : Sun et al. (2006) demonstrated the use of sequential Diels-Alder and azide-alkyne cycloaddition reactions for immobilizing carbohydrates and proteins onto a solid surface. This technique employed poly(ethylene glycol) (PEG) linkers and was shown to be effective for a wide range of complex substances (Sun, Stabler, Cazalis, & Chaikof, 2006).
Synthesis of Star-Shaped Polymers
- Star-Shaped Amphiphilic Conetworks : Wang et al. (2016) synthesized star-shaped hydrophobic poly(e-caprolactone) (PCL) and hydrophilic PEG amphiphilic conetworks (APCNs) using ring opening polymerization and click chemistry. These networks showed good biocompatibility and potential for sustained drug release (Wang et al., 2016).
Gas Chromatography Applications
- Retention Indices of Alkynes : Rang et al. (1976) studied the Kovats retention indices of n-alkynes on different stationary phases, including polyethylene glycol, providing essential data for gas chromatography applications (Rang, Kuningas, Orav, & Eisen, 1976).
Dual-Targeting Ligands in Pharmacology
- Ligands for Integrin αVβ3 and PAR2 : Majewski et al. (2020) synthesized dual-targeting ligands for integrin αVβ3 and PAR2, connected via copper-catalyzed alkyne-azide cycloadditions with PEG spacers. These showed promise in investigating inflammation-related pathways (Majewski et al., 2020).
Safety And Hazards
In case of skin contact with APN-C3-PEG4-alkyne, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . If inhaled, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(2-cyanoethynyl)phenyl]-4-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQOUAJNYKTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
APN-C3-PEG4-alkyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



